2-甲基-3-乙烯基吡嗪

描述

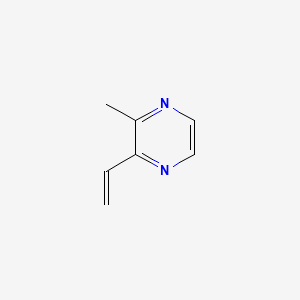

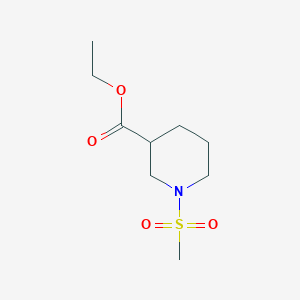

2-Methyl-3-vinylpyrazine is an organic compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da . It is used as a flavoring agent and has an earthy type odor .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-vinylpyrazine consists of a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .Physical And Chemical Properties Analysis

2-Methyl-3-vinylpyrazine is a colorless to pale yellow clear liquid . It has a molecular formula of C7H8N2, an average mass of 120.152 Da, and a monoisotopic mass of 120.068748 Da .科学研究应用

2-甲基-6-乙烯基吡嗪的合成

2-甲基-6-乙烯基吡嗪可以通过一步反应合成 . 该方法高效,因为它缩短了反应时间,避免了以前方法中所需的中间体纯化和评估 .

挥发物的提取

2-甲基-6-乙烯基吡嗪可以通过固相微萃取 (SPME) 从雄性番木瓜果蝇释放的挥发物中提取 . 该化合物是曲尾果蝇 (Gerstaecker) 性信息素的主要成分 .

害虫管理

2-甲基-6-乙烯基吡嗪已被用于管理美国佛罗里达州和中美洲的主要害虫番木瓜果蝇 .

食品和饮料行业

2-甲基-6-乙烯基吡嗪已在各种产品中被报道,作为中国白酒香气吡嗪的一部分 ,咖啡 ,大豆 ,玉米粉 ,和小麦粉 .

吡咯并吡嗪衍生物的生物活性

吡咯并吡嗪衍生物,包括 2-甲基-3-乙烯基吡嗪,已表现出不同的生物活性,例如抗菌、抗炎、抗病毒、抗真菌、抗氧化、抗肿瘤和激酶抑制 .

药物发现研究

生化分析

Biochemical Properties

2-Methyl-3-vinylpyrazine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Methyl-3-vinylpyrazine and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage .

Cellular Effects

2-Methyl-3-vinylpyrazine has been observed to influence various cellular processes. It can affect cell signaling pathways, particularly those involved in oxidative stress responses. The compound has been shown to induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, 2-Methyl-3-vinylpyrazine can modulate cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Methyl-3-vinylpyrazine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Furthermore, 2-Methyl-3-vinylpyrazine can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-vinylpyrazine can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to 2-Methyl-3-vinylpyrazine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 2-Methyl-3-vinylpyrazine in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, 2-Methyl-3-vinylpyrazine can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the formation of reactive metabolites and subsequent oxidative stress .

Metabolic Pathways

2-Methyl-3-vinylpyrazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .

Transport and Distribution

Within cells and tissues, 2-Methyl-3-vinylpyrazine is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2-Methyl-3-vinylpyrazine can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific binding sites .

Subcellular Localization

2-Methyl-3-vinylpyrazine exhibits distinct subcellular localization patterns. It is often found in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins. Additionally, 2-Methyl-3-vinylpyrazine can be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s subcellular localization is regulated by targeting signals and post-translational modifications .

属性

IUPAC Name |

2-ethenyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTVHLKUWSRHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363809 | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25058-19-9 | |

| Record name | 2-Ethenyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25058-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)

![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)

![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)

![Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate](/img/structure/B1621145.png)